5-Hydroxymethylthiophene-2-boronic acid

Descripción general

Descripción

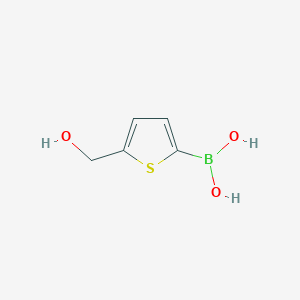

5-Hydroxymethylthiophene-2-boronic acid is an organoboron compound with the molecular formula C5H7BO3S It is a boronic acid derivative featuring a thiophene ring substituted with a hydroxymethyl group and a boronic acid group

Mecanismo De Acción

Target of Action

5-Hydroxymethylthiophene-2-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .

Mode of Action

In the SM coupling, the this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, the organoboron compound (such as this compound) transfers the organic group from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a crucial role in the sm coupling, which is widely used in organic synthesis to create carbon–carbon bonds . The downstream effects of this reaction can vary greatly depending on the specific organic groups involved in the coupling.

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could impact its absorption and distribution in biological systems. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling . This reaction is highly useful in organic synthesis, enabling the creation of a wide variety of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its availability in aqueous environments. Additionally, the compound’s stability at different temperatures can impact its efficacy and stability in various environmental conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethylthiophene-2-boronic acid typically involves the borylation of thiophene derivatives. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a thiophene derivative is coupled with a boronic acid or boronate ester under mild conditions . The reaction generally requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions: 5-Hydroxymethylthiophene-2-boronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The boronic acid group can be reduced to form boronates or boranes.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used.

Major Products:

Oxidation: Thiophene-2-carboxylic acid or thiophene-2-aldehyde.

Reduction: Thiophene-2-boronic ester or thiophene-2-borane.

Substitution: Various substituted thiophene derivatives depending on the electrophile or nucleophile used.

Aplicaciones Científicas De Investigación

5-Hydroxymethylthiophene-2-boronic acid has a wide range of applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.

Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.

Comparación Con Compuestos Similares

Thiophene-2-boronic acid: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.

5-Bromomethylthiophene-2-boronic acid: Contains a bromomethyl group instead of a hydroxymethyl group, leading to different reactivity and applications.

5-Methylthiophene-2-boronic acid: Lacks the hydroxyl functionality, limiting its use in certain biochemical applications.

Uniqueness: 5-Hydroxymethylthiophene-2-boronic acid is unique due to the presence of both a hydroxymethyl group and a boronic acid group, providing a combination of reactivity and functionality that is valuable in various fields of research and industry.

Actividad Biológica

5-Hydroxymethylthiophene-2-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their diverse biological activities. They have been studied for their roles as inhibitors in various enzymatic processes, particularly in combating antibiotic resistance and as potential therapeutic agents in cancer treatment. Their ability to form reversible covalent bonds with diols makes them valuable in drug design and development.

- Enzyme Inhibition : Boronic acids act as inhibitors of serine β-lactamases, which are enzymes responsible for antibiotic resistance. By mimicking the transition state of the substrate, they can effectively inhibit these enzymes, restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .

- Anticancer Activity : Some studies have indicated that boronic acids can inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical in developing new cancer therapies that target proteasome activity .

- Antibacterial Properties : The antibacterial activity of boronic acids has been attributed to their ability to bind covalently to active site residues in bacterial enzymes, disrupting normal function and leading to bacterial cell death. This is particularly relevant for treating infections caused by multidrug-resistant organisms .

Inhibitory Activity Against β-Lactamases

Recent studies have highlighted the effectiveness of this compound as a β-lactamase inhibitor. For instance:

- Kinetic Studies : The compound demonstrated significant inhibitory activity against KPC-2 and CTX-M β-lactamases, with kinetic parameters indicating a competitive inhibition mechanism. The values were found to be in the low micromolar range, showcasing its potential as a lead compound in antibiotic resistance management .

Anticancer Applications

In vitro studies have shown that boronic acid derivatives can induce apoptosis in various cancer cell lines:

- Cell Cycle Arrest : One study reported that treatment with a related boronic acid led to G2/M phase arrest in U266 cells, correlating with increased apoptosis rates .

- Combination Therapies : Combining boronic acids with existing chemotherapeutics has shown promising results in enhancing therapeutic efficacy while reducing side effects .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

[5-(hydroxymethyl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7-9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBZNXLSUVVBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402564 | |

| Record name | 5-HYDROXYMETHYLTHIOPHENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338454-45-8 | |

| Record name | B-[5-(Hydroxymethyl)-2-thienyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338454-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-HYDROXYMETHYLTHIOPHENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.